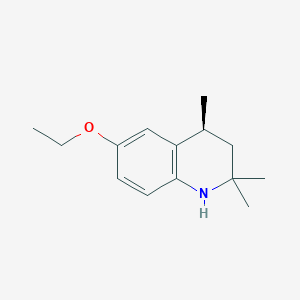

(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

(4S)-6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |

InChI |

InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3/t10-/m0/s1 |

InChI Key |

YLDDCEXDGNXCIO-JTQLQIEISA-N |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)NC(C[C@@H]2C)(C)C |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(CC2C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

Cyclization: The reaction proceeds through a cyclization step, often catalyzed by an acid or base, to form the tetrahydroquinoline ring.

Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction, using ethanol and an appropriate catalyst.

Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (S)-configuration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can further saturate the tetrahydroquinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy and methyl positions.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: More saturated tetrahydroquinoline derivatives.

Substitution Products: Various substituted tetrahydroquinoline compounds.

Scientific Research Applications

(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

- Key Differences : Replaces the ethoxy group with a hydroxyl group.

- Biological Activity: Demonstrates potent antioxidant and anti-inflammatory effects in rotenone-induced Parkinson’s disease models. HTHQ reduces oxidative stress markers (8-isoprostane, lipid/protein oxidation products) and suppresses NF-κB-mediated inflammation, outperforming the Parkinson’s drug rasagiline .

6-Methoxy-1,2,3,4-tetrahydroquinoline

- Key Differences : Methoxy substituent instead of ethoxy.

- Physicochemical Properties : Lower molecular weight (163.22 g/mol vs. 217.31 g/mol for the ethoxy analog) and reduced lipophilicity due to the shorter alkyl chain .

Ethoxyquin (1,2-Dihydroquinoline Analog)

- Key Differences: Unsaturated 1,2-dihydroquinoline core vs. fully saturated tetrahydroquinoline.

- Physicochemical Properties: Lipophilic liquid, contrasting with the solid, water-soluble tetrahydroquinoline derivative .

- Applications : Widely used as a feed additive antioxidant but restricted due to toxicity concerns.

N-Substituted Tetrahydroquinolines (e.g., N-(2-hydroxypropyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline)

- Key Differences : Hydroxypropyl group at the nitrogen atom.

- Applications : Antioxidants in lubricants and industrial fluids, leveraging steric hindrance from methyl groups for stability .

Biological Activity

(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (commonly referred to as Ethoxyquin) is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields based on a review of relevant literature.

Chemical Structure and Properties

Ethoxyquin has the molecular formula and a molecular weight of approximately 219.32 g/mol. Its structure features a tetrahydroquinoline core with an ethoxy group at the 6-position and trimethyl substituents at the 2 and 4 positions. This configuration contributes to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.32 g/mol |

| CAS Number | 91-53-2 |

| Stereochemistry | Racemic |

Antioxidant Properties

Ethoxyquin is primarily recognized for its antioxidant properties. It acts by scavenging free radicals and protecting cellular components from oxidative damage. Studies have shown that it effectively inhibits lipid peroxidation in various biological systems, making it valuable in preserving food products and enhancing the stability of rubber compounds .

Antimicrobial Activity

Research indicates that Ethoxyquin exhibits antimicrobial properties against a range of pathogens. Its efficacy has been documented in both laboratory and field studies where it demonstrated significant inhibitory effects on bacteria and fungi. This property is particularly relevant in agricultural applications for protecting crops from microbial infections .

Anti-inflammatory Effects

Ethoxyquin has also been studied for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action suggests potential therapeutic applications in treating inflammatory diseases .

The biological activity of Ethoxyquin can be attributed to several mechanisms:

- Radical Scavenging : Ethoxyquin donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Inhibition : It inhibits enzymes involved in oxidative stress and inflammation, such as lipoxygenase and COX.

- Gene Expression Modulation : Ethoxyquin influences the expression of genes related to oxidative stress response, enhancing cellular resilience against damage .

Study on Antioxidant Efficacy

A study conducted by ToxServices LLC assessed the antioxidant capacity of Ethoxyquin in various formulations. The results indicated that Ethoxyquin significantly reduced oxidative stress markers in treated samples compared to controls. This study highlights its potential for use in food preservation and material protection .

Agricultural Application Study

In agricultural trials, Ethoxyquin was applied to crops affected by fungal pathogens. Results showed a marked decrease in disease incidence and severity when compared to untreated controls. This suggests that Ethoxyquin could serve as an effective biopesticide or fungicide in sustainable agriculture practices .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of tetrahydroquinoline derivatives typically involves cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions. For (S)-enantiomers, chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques (e.g., chiral chromatography) are critical. Optimization includes tuning solvent polarity (e.g., dichlorobenzene for high-temperature reactions), stoichiometric ratios of reagents, and reaction time . For example, aluminium chloride in 1,2-dichlorobenzene at 378 K has been used to promote cyclization in related tetrahydroquinoline syntheses . Yield improvements may require post-reaction purification via recrystallization (ethanol is common) or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm stereochemistry and substituent positions via H and C NMR, comparing shifts to known tetrahydroquinoline derivatives .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., 217.31 g/mol for the parent compound) and detect impurities using high-resolution MS .

- HPLC with Chiral Columns : Ensure enantiomeric purity by separating (S) and (R) forms .

- Elemental Analysis : Verify C, H, N composition against theoretical values (e.g., CHNO for the ethoxy derivative) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N/Ar) to prevent oxidation. Store at 2–8°C for long-term stability, as degradation products may form over time .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via hazardous waste channels. Avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodological Answer : Combine computational and experimental methods:

- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding patterns (e.g., C–H⋯π interactions observed in related tetrahydroquinolines) .

- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to confirm enantiomeric identity .

- Dynamic NMR : Detect rotational barriers in chiral centers to infer spatial arrangements .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antioxidant applications of this compound?

- Methodological Answer :

- In Vitro Assays : Use DPPH radical scavenging or lipid peroxidation assays to quantify antioxidant efficacy. Compare with control antioxidants (e.g., BHT) .

- Molecular Docking : Model interactions with target enzymes (e.g., lipoxygenase) to identify critical substituents (e.g., ethoxy groups enhancing electron donation) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to predict optimized structures .

Q. How can degradation products of this compound be identified and mitigated during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and analyze via LC-MS to detect breakdown products (e.g., quinoline oxidation derivatives) .

- Stabilizers : Add antioxidants (e.g., BHT) or store under vacuum-sealed conditions to inhibit radical-mediated degradation .

- Periodic Reanalysis : Use H NMR every 6 months to monitor purity shifts and recalibrate storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.